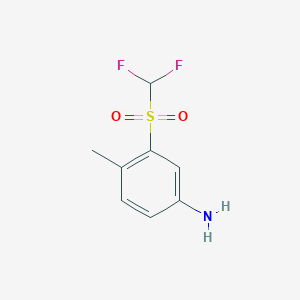

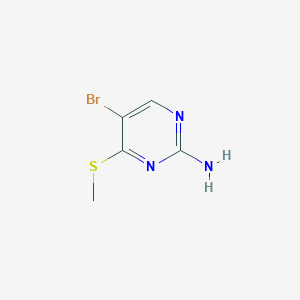

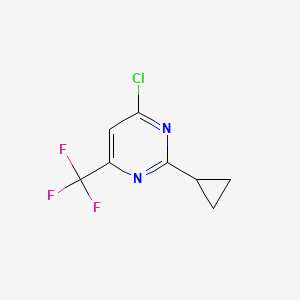

![molecular formula C12H17Cl2FN6 B1459168 1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351648-43-5](/img/structure/B1459168.png)

1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Descripción general

Descripción

“1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” is a chemical compound with the molecular formula C12H16ClFN6 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms . This compound is used as a precursor in the synthesis of a variety of biologically active molecules .

Aplicaciones Científicas De Investigación

Piperazine Derivatives in Scientific Research

DNA Interaction and Cellular Staining Applications Piperazine derivatives, such as Hoechst 33258, exhibit strong binding affinity to the minor groove of double-stranded B-DNA, specifically recognizing AT-rich sequences. This property is utilized in fluorescent DNA staining, crucial for cell biology research including chromosome analysis and flow cytometry (Issar & Kakkar, 2013).

Metabolic Pathways and Drug Metabolism Arylpiperazine derivatives undergo extensive metabolism, leading to the formation of 1-aryl-piperazines. These metabolites have varied effects on serotonin receptor-related pathways, underlining the importance of understanding their metabolic fate and potential impact on neuropsychiatric treatments (Caccia, 2007).

Antimicrobial and Antitubercular Activity Piperazine rings serve as vital components in drugs targeting Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of piperazine-based molecules highlights their importance in developing new anti-mycobacterial agents (Girase et al., 2020).

Drug Discovery and Development Piperazine derivatives are widely explored for their therapeutic potential across a range of conditions, including neuropsychiatric disorders, cancer, and infectious diseases. Modification of the piperazine nucleus significantly influences the medicinal properties of these compounds, making them a versatile scaffold in drug discovery (Rathi et al., 2016).

Receptor Binding and Pharmacological Modulation The piperazine moiety is involved in the design of ligands for D2-like dopamine receptors, indicating its role in developing antipsychotic agents. This highlights the compound's significance in understanding receptor-ligand interactions and its impact on neuropsychiatric drug development (Sikazwe et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, “1-[Bis(4-fluorophenyl)methyl]piperazine”, indicates that it is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Propiedades

IUPAC Name |

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN6.2ClH/c13-10-2-1-3-11(8-10)19-12(15-16-17-19)9-18-6-4-14-5-7-18;;/h1-3,8,14H,4-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRUIXBWZNLBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NN=NN2C3=CC(=CC=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)

![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)

![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)